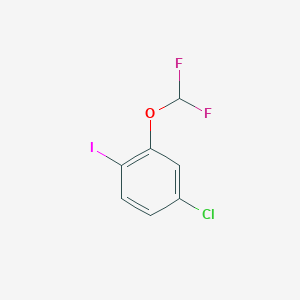

4-Chloro-2-(difluoromethoxy)-1-iodobenzene

Description

Significance of Fluorinated Aromatic Scaffolds in Advanced Synthesis

Fluorinated aromatic scaffolds are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govglpbio.comsigmaaldrich.com The introduction of fluorine into an aromatic ring can profoundly alter its physical, chemical, and biological properties. google.com Fluorine, being the most electronegative element, imparts a strong inductive effect, which can influence the acidity, basicity, and reactivity of nearby functional groups. bldpharm.combldpharm.comnih.gov The carbon-fluorine bond is exceptionally strong, contributing to the metabolic stability of drug candidates. bldpharm.combldpharm.comnih.gov Furthermore, the small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, enabling subtle steric modifications that can enhance binding affinity to biological targets. The difluoromethoxy group (OCF₂H), in particular, is a valuable substituent that combines the electron-withdrawing nature of fluorine with increased lipophilicity, a critical parameter for membrane permeability and bioavailability.

The Role of Halogenated Aryl Ethers in Organic Synthesis

Halogenated aryl ethers are versatile intermediates in organic synthesis, primarily serving as precursors for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. fishersci.ca The presence of halogen atoms (such as chlorine, bromine, and iodine) on the aromatic ring provides reactive handles for transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Aryl ethers themselves, particularly those derived from phenols, offer an alternative to aryl halides in these reactions, often with advantages in terms of availability and cost. fishersci.ca The reactivity of the C-O bond in aryl ethers can be modulated by the electronic nature of other substituents on the aromatic ring, allowing for selective transformations.

Positional Isomerism and Substituent Effects in Polysubstituted Benzene (B151609) Derivatives

In polysubstituted benzene derivatives, the relative positions of the substituents (positional isomerism) dramatically influence the molecule's properties and reactivity. The electronic effects of each substituent, categorized as either electron-donating or electron-withdrawing, and their interplay, determine the electron density distribution within the aromatic ring. These substituent effects are broadly classified into inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems).

These electronic influences govern the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions (ortho, meta, or para) on the ring. Steric hindrance, arising from the physical bulk of substituents, also plays a crucial role in determining the outcome of reactions, often favoring substitution at less crowded positions. Understanding these principles is fundamental to devising synthetic strategies for complex polysubstituted aromatic compounds like 4-Chloro-2-(difluoromethoxy)-1-iodobenzene.

The specific arrangement of the chloro, difluoromethoxy, and iodo substituents in this compound presents a unique combination of these effects. The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The chlorine and iodine atoms are also electron-withdrawing by induction but can act as weak resonance donors. The interplay of these effects, along with the steric demands of the iodo and difluoromethoxy groups, dictates the chemical behavior of this molecule.

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClF2IO |

|---|---|

Molecular Weight |

304.46 g/mol |

IUPAC Name |

4-chloro-2-(difluoromethoxy)-1-iodobenzene |

InChI |

InChI=1S/C7H4ClF2IO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H |

InChI Key |

YOXRNVOUIXKVFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Chloro 2 Difluoromethoxy 1 Iodobenzene

Pathways for Electrophilic Aromatic Substitution (EAS) in Polyhalogenated Systems

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, proceeding via a two-step mechanism involving the attack of an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. uci.edu The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. libretexts.org Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. uci.edu

In the case of 4-chloro-2-(difluoromethoxy)-1-iodobenzene, all three substituents are generally considered deactivating towards EAS. This is because their strong inductive electron-withdrawing effects (-I effect) destabilize the positively charged sigma complex, increasing the activation energy of the rate-determining step. libretexts.orglatech.edu

The directing effects, however, are more nuanced:

Halogens (Iodo and Chloro groups): Chlorine and iodine are classic examples of deactivating, ortho-, para-directors. pressbooks.pub While their inductive effect (-I) deactivates the ring, their ability to donate a lone pair of electrons via resonance (+M effect) preferentially stabilizes the carbocation intermediates formed from attack at the ortho and para positions. latech.eduyoutube.com

Difluoromethoxy group (-OCF₂H): The two highly electronegative fluorine atoms cause a powerful inductive withdrawal, making this group strongly deactivating. Unlike a methoxy (B1213986) group (-OCH₃), which is a strong activator, the resonance donation from the oxygen in the -OCF₂H group is significantly diminished and outweighed by the inductive effect. Consequently, the difluoromethoxy group is expected to be a meta-director.

Considering the positions of the existing substituents on this compound, the potential sites for electrophilic attack are C3, C5, and C6.

C3: Ortho to the iodo group and meta to the chloro group.

C5: Meta to both the iodo and difluoromethoxy groups, and para to the chloro group.

C6: Ortho to both the iodo and difluoromethoxy groups.

The directing influences of the substituents often compete. The ortho-, para-directing halogens will favor substitution at positions C3, C5, and C6. The meta-directing difluoromethoxy group will favor substitution at C5. The convergence of the directing effects (para-direction from chlorine and meta-direction from the difluoromethoxy group) suggests that position C5 is a likely site for substitution. However, steric hindrance, especially near the bulky iodine atom, can also play a significant role in determining the final product distribution. wikipedia.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -I (Iodo) | Withdrawing | Donating | Deactivating | Ortho, Para |

| -Cl (Chloro) | Withdrawing | Donating | Deactivating | Ortho, Para |

| -OCF₂H (Difluoromethoxy) | Strongly Withdrawing | Weakly Donating | Strongly Deactivating | Meta (predicted) |

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN2 reactions, SNAr does not occur via a backside attack, which is sterically impossible for an aromatic ring. wikipedia.orglibretexts.org Instead, it typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the leaving group is eliminated, restoring the ring's aromaticity. libretexts.org

For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and/or para positions relative to the leaving group. libretexts.orgyoutube.com These groups are essential for stabilizing the negative charge of the Meisenheimer complex. youtube.com

In this compound, both the chloro and iodo groups are potential leaving groups. In traditional nucleophilic substitution reactions (like SN1 and SN2), iodide is a far better leaving group than chloride because the iodide ion (I⁻) is a weaker base. libretexts.org However, in SNAr reactions, the trend is often inverted, a phenomenon known as the "element effect". wikipedia.org The typical leaving group ability in SNAr is F > Cl ≈ Br > I. wikipedia.org

This reversal occurs because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group. youtube.com A more electronegative halogen, like chlorine (compared to iodine), exerts a stronger inductive electron-withdrawing effect. This effect stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby lowering the activation energy and increasing the reaction rate. Therefore, under SNAr conditions, displacement of the chlorine atom at C4 would generally be favored over the iodine atom at C1, assuming other factors are equal.

The feasibility of SNAr on this compound is critically dependent on the activating ability of its substituents. The difluoromethoxy group (-OCF₂H) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.

Activation for Chloride Displacement: The chlorine atom at C4 is para to the iodo group and meta to the strongly withdrawing difluoromethoxy group.

Activation for Iodide Displacement: The iodine atom at C1 is ortho to the difluoromethoxy group and meta to the chloro group.

The presence of the strongly deactivating -OCF₂H group ortho to the iodine and meta to the chlorine significantly enhances the electrophilicity of the ring. According to the established principles of SNAr, an electron-withdrawing group in the ortho or para position provides the most effective stabilization for the Meisenheimer intermediate. libretexts.org Therefore, the difluoromethoxy group at position C2 strongly activates the displacement of the iodide at C1. While the chlorine at C4 is also an electron-withdrawing group, its effect is less pronounced than that of the difluoromethoxy group. This suggests that nucleophilic attack is most likely to occur at C1, leading to the displacement of the iodide ion, despite iodide being a poorer leaving group than chloride in many SNAr contexts.

| Reaction Type | Rate-Determining Step | Typical Halogen Leaving Group Order | Primary Influencing Factor |

|---|---|---|---|

| SN2 | Single concerted step | I > Br > Cl > F | Basicity of leaving group anion |

| SNAr | Nucleophile addition | F > Cl ≈ Br > I | Electronegativity stabilizing intermediate |

Radical Reactions and Single-Electron Transfer Processes

Aryl halides can participate in radical reactions, often initiated by single-electron transfer (SET) processes, photolysis, or radical initiators. These reactions provide alternative pathways for functionalization that are distinct from ionic electrophilic or nucleophilic substitutions.

While this compound already possesses a difluoromethoxy group, understanding the mechanisms of its introduction provides insight into its chemical nature. Modern methods for difluoromethoxylation often involve radical pathways. For instance, a photocatalytic approach can generate the difluoromethoxyl radical (•OCF₂H) from a suitable precursor. This radical can then add to an aromatic ring to form a cyclohexadienyl radical intermediate, which is subsequently oxidized and deprotonated to yield the difluoromethoxylated product. Experimental and computational studies suggest that the •OCF₂H radical is electrophilic in nature, reacting more readily with electron-rich arenes.

Aryl iodides are common and effective precursors for the generation of aryl radicals due to the relative weakness of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds. Homolytic cleavage of the C–I bond in this compound would generate the 4-chloro-2-(difluoromethoxy)phenyl radical.

This process can be initiated in several ways:

Photolysis: UV irradiation can induce homolysis of the C-I bond.

Radical Initiators: Reagents like AIBN (azobisisobutyronitrile) in the presence of a hydrogen-atom donor like tributyltin hydride (n-Bu₃SnH) can facilitate the formation of the aryl radical. nih.gov

Single-Electron Transfer (SET): Reduction of the aryl iodide by a photocatalyst or a transition metal complex can lead to a radical anion, which then fragments to release an iodide ion and the desired aryl radical. rsc.org

The resulting 4-chloro-2-(difluoromethoxy)phenyl radical is a highly reactive intermediate that can participate in a variety of synthetic transformations, such as C-H arylation of other aromatic compounds, addition to double bonds, or cyclization reactions. The generation of this specific radical from this compound makes the parent compound a valuable building block in synthetic chemistry. nih.govresearchgate.net

Oxidation and Reduction Chemistry of Halogenated Difluoromethoxybenzenes

The chemical reactivity of halogenated difluoromethoxybenzenes, including this compound, is significantly influenced by the presence and nature of the halogen substituents. These sites can undergo both oxidation and reduction reactions, leading to diverse chemical transformations.

Oxidation: The iodine atom in this compound is susceptible to oxidation, allowing the molecule to serve as a precursor for hypervalent iodine reagents. nih.gov This transformation elevates the oxidation state of iodine from +1 to +3 (iodinanes) or +5 (iodinanes). princeton.edu The oxidation of iodoarenes can be achieved using various oxidants, and environmentally sustainable methods such as anodic oxidation have been developed. nih.gov The resulting hypervalent iodine compounds are powerful oxidizing agents themselves and are widely used in organic synthesis for a variety of oxidative functionalizations. acs.orgorganic-chemistry.org

Reduction: Reduction of halogenated difluoromethoxybenzenes typically involves the cleavage of a carbon-halogen bond. This process, often referred to as dehalogenation or hydrodehalogenation, replaces the halogen atom with a hydrogen atom. The C-I bond is the most susceptible to reduction due to its lower bond dissociation energy compared to C-Br and C-Cl bonds.

Several methods can achieve this reduction:

Photochemical Dehalogenation: As discussed in the previous section, UV or visible light can induce the formation of an aryl radical, which can then be quenched by a hydrogen atom donor (like methanol) to yield the reduced arene. nih.govworktribe.comacs.org This provides a metal-free method for selective deiodination.

Catalytic Hydrodehalogenation: In the context of metal-catalyzed cross-coupling reactions, hydrodehalogenation can occur as an undesired side reaction. acs.org This process often involves water as a potential hydrogen source and can compete with the desired carbon-carbon bond formation. acs.org

The selective reduction of the C-I bond in this compound would yield 1-chloro-3-(difluoromethoxy)benzene, demonstrating the utility of reduction reactions in modifying the substitution pattern of these molecules.

Metal-Catalyzed Transformations

Suzuki-Miyaura and Related Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures. libretexts.orgyonedalabs.com In this palladium-catalyzed reaction, an organoboron compound (like a boronic acid or ester) is coupled with an organohalide. libretexts.org For a substrate like this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective transformations.

The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: A Pd(0) complex inserts into the carbon-halogen bond of the electrophile. Given the halide reactivity trend (I > Br > Cl >> F), the oxidative addition will occur exclusively at the C-I bond of this compound. libretexts.orgyonedalabs.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. yonedalabs.com

This high selectivity makes it possible to use this compound as a building block for sequential cross-coupling reactions. The iodo-position can be functionalized first via a Suzuki-Miyaura reaction, leaving the less reactive chloro-substituent intact for a potential subsequent, more forcing, cross-coupling reaction. nih.govresearchgate.net This stepwise approach enables the synthesis of complex, unsymmetrical biaryl and polyaryl systems.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Common Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)2, Pd(PPh3)4, Pd2(dba)3 | Catalyst precursor (forms active Pd(0)) | yonedalabs.comnih.gov |

| Ligand | PPh3, SPhos, XPhos | Stabilizes Pd(0) and facilitates catalytic steps | nih.gov |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Nucleophilic coupling partner | libretexts.org |

| Base | K2CO3, Cs2CO3, K3PO4, tBuOK | Activates the boron reagent for transmetalation | libretexts.orgnih.gov |

| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Solubilizes reactants and catalyst | yonedalabs.comnih.gov |

Mechanistic Aspects of Palladium-Catalyzed Fluorination

The introduction of a fluorine atom onto an aromatic ring is a critical transformation in medicinal and agrochemical chemistry. Palladium-catalyzed fluorination of aryl halides and pseudohalides has emerged as a significant method to achieve this. nih.gov The mechanism of this reaction, however, presents unique challenges compared to other cross-coupling reactions.

The catalytic cycle is generally understood to proceed via oxidative addition of the aryl halide to a Pd(0) species, followed by halide exchange with a fluoride (B91410) source (e.g., AgF, CsF) to form an Ar-Pd(II)-F intermediate. acsgcipr.orgacs.org The most challenging step in the cycle is the C-F reductive elimination from this intermediate to form the aryl fluoride product and regenerate the Pd(0) catalyst. acsgcipr.org This step is kinetically challenging due to the high energy required to form the strong C-F bond and the tendency of the fluoride ligand to form strong bonds with phosphorus-based ligands. acsgcipr.org

To overcome this hurdle, significant research has focused on ligand design. Sterically hindered and electron-rich biaryl monophosphine ligands have been developed to promote the difficult C–F reductive elimination step. nih.govacsgcipr.org These ligands are thought to facilitate the reaction by creating a more reactive palladium center and preventing catalyst aggregation. acsgcipr.org

Alternative mechanistic pathways have also been proposed. For the fluorination of arylboronic acid derivatives, a mechanism involving a single-electron-transfer (S.E.T.) pathway and a Pd(III) intermediate has been suggested, which circumvents the traditional Pd(0)/Pd(II) cycle. nih.govharvard.edu Another strategy involves the generation of a reactive, high-valent palladium-fluoride species that acts as an electrophilic fluorinating agent for direct C-H fluorination, though this is mechanistically distinct from the cross-coupling of aryl halides. nih.govresearchgate.net For a substrate like this compound, the C-I bond would be the target for a nucleophilic fluorination reaction via the challenging Ar-Pd(II)-F reductive elimination pathway.

Role of Hypervalent Iodine Reagents in Aromatic Functionalization

Aryl iodides such as this compound are valuable precursors for the synthesis of hypervalent iodine compounds. nih.gov These compounds, where the iodine atom has a formal oxidation state of +3 or +5, are versatile and environmentally friendly reagents in organic synthesis, often acting as powerful oxidants and electrophiles. acs.orgmdpi.com

The structure and reactivity of hypervalent iodine reagents are explained by the presence of a linear, three-center-four-electron (3c-4e) bond. nih.govprinceton.edu This bond is highly polarized, longer, and weaker than a standard covalent bond, which accounts for the unique reactivity of these species. nih.gov The key to their utility is the excellent leaving group ability of the iodobenzene (B50100) moiety upon reductive elimination. princeton.edu

By oxidizing the iodine atom of this compound, a range of hypervalent iodine(III) reagents can be prepared. These include:

(Diacetoxyiodo)arenes (e.g., ArI(OAc)₂): Formed by oxidation with peracetic acid, these are effective oxidizing agents and can be converted to other hypervalent iodine reagents. nih.gov

Diaryliodonium Salts (e.g., [ArAr']I⁺X⁻): These are powerful arylating agents. acs.org A diaryliodonium salt containing the 4-chloro-2-(difluoromethoxy)phenyl group could be synthesized and used to transfer this specific aryl group to a wide range of nucleophiles, including arenes (via C-H functionalization), amines, and phenols. mdpi.comdiva-portal.org These reactions are often catalyzed by copper or palladium. mdpi.comresearchgate.net

(Difluoroiodo)arenes (ArIF₂): These reagents can act as a source of electrophilic fluorine. acs.org

The ability to convert a relatively simple aryl iodide into a highly reactive, electrophilic species for aromatic functionalization underscores the importance of hypervalent iodine chemistry. It allows the polarity of the aryl iodide to be "umpoled," transforming it from a potential nucleophilic partner (in its organometallic form) into a powerful electrophilic arylating agent. mdpi.com

Table 3: Classes of Hypervalent Iodine Reagents and Their Synthetic Applications

| Reagent Class | General Structure | Primary Application | Reference |

|---|---|---|---|

| Iodosylarenes | (ArIO)n | Oxygen transfer reactions | princeton.edu |

| (Diacyloxyiodo)arenes | ArI(OCOR)2 | Oxidizing agent, precursor to other reagents | nih.gov |

| Diaryliodonium Salts | [Ar2I]+X- | Electrophilic arylation of nucleophiles | acs.orgdiva-portal.org |

| Iodonium Ylides | ArI=CR2 | Carbene precursors | acs.org |

Computational Chemistry and Theoretical Studies on 4 Chloro 2 Difluoromethoxy 1 Iodobenzene

Quantum Chemical Characterization

Quantum chemical methods are pivotal for elucidating the intrinsic properties of 4-Chloro-2-(difluoromethoxy)-1-iodobenzene at an electronic level. These computational tools allow for a detailed description of its structure, stability, and electronic landscape.

Density Functional Theory (DFT) stands as a primary computational method for investigating the electronic structure of halogenated aromatic compounds. fayoum.edu.egscispace.com By applying functionals such as B3LYP in conjunction with appropriate basis sets (which for iodine-containing compounds often include effective core potentials like LanL2DZ), key electronic properties can be accurately calculated. fayoum.edu.egresearchgate.net

For this compound, DFT calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability. scispace.com The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. rasayanjournal.co.in The highly electronegative fluorine and chlorine atoms, along with the polarizable iodine atom, create a complex electronic environment, with distinct regions of positive and negative potential that govern intermolecular interactions.

| Component | Commonly Used Methods/Basis Sets | Rationale |

|---|---|---|

| DFT Functional | B3LYP, M06-2X, ωB97X-D | Provides a good balance of accuracy and computational cost for electronic properties. |

| Basis Set (C, H, O, F, Cl) | 6-311+G(d,p), aug-cc-pVDZ | Includes polarization and diffuse functions for an accurate description of electron distribution. |

| Basis Set (Iodine) | LanL2DZ, def2-SVP | Utilizes an effective core potential (ECP) to account for relativistic effects in the heavy iodine atom. |

The conformational flexibility of this compound is primarily centered around the rotation of the difluoromethoxy group relative to the plane of the benzene (B151609) ring. This rotation is defined by the C(aryl)-O-C-H dihedral angle. Computational studies on analogous molecules like anisole (B1667542) and its halogenated derivatives show that the preferred conformation is a balance between electronic effects (conjugation of the oxygen lone pair with the π-system) and steric hindrance. researchgate.net

For the title compound, a key factor is the steric clash between the -OCHF₂ group and the bulky ortho-iodine substituent. A fully planar conformation, which would maximize electronic conjugation, is likely destabilized by this steric repulsion. Therefore, computational scans of the potential energy surface would likely predict that the minimum energy conformer is one where the difluoromethoxy group is twisted out of the aromatic plane. The energy barrier to rotation around the C(aryl)-O bond can also be calculated, providing insight into the molecule's conformational dynamics at different temperatures.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states that are often difficult or impossible to observe experimentally.

For reactions involving this compound, such as nucleophilic aromatic substitution (SₙAr), computational methods can be used to locate the transition state (TS) structure and calculate the associated energy barrier (activation energy). nih.govresearchgate.net In a typical SₙAr reaction, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring. DFT calculations can determine whether the mechanism is a two-step process involving a stable Meisenheimer intermediate or a concerted, single-step process. diva-portal.orgnih.gov

The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. For this molecule, substitution could potentially occur at the carbon bearing the iodine or the chlorine. Computational analysis would predict the regioselectivity by comparing the activation barriers for attack at each site. researchgate.netresearchgate.net

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Isolated this compound and nucleophile. |

| Transition State (TS) | +20.9 | Highest energy point on the reaction path; bond formation and breakage are partial. nih.gov |

| Products | -15.0 | Final substituted product and leaving group. |

Solvent plays a crucial role in the kinetics and thermodynamics of reactions in solution. rsc.orgwikipedia.org Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for capturing bulk electrostatic effects. fayoum.edu.egresearchgate.net Explicit models involve including a number of individual solvent molecules in the calculation, which is more computationally intensive but necessary for reactions where specific solute-solvent interactions, like hydrogen bonding, are critical. acs.orgnih.gov

Intermolecular Interactions and Non-Covalent Bonding

The substituted benzene ring of this compound facilitates a range of non-covalent interactions that are crucial in crystal engineering, supramolecular chemistry, and materials science.

A defining feature of this molecule is its capacity for halogen bonding. mdpi.com Due to the anisotropic distribution of electron density on the surface of the covalently bonded iodine atom, a region of positive electrostatic potential, known as a σ-hole, exists along the extension of the C-I bond. rsc.orgbeilstein-journals.org This positive σ-hole can interact strongly and directionally with Lewis bases (halogen bond acceptors), forming a robust non-covalent bond. nih.gov The chlorine atom also possesses a σ-hole, though it is generally smaller and less positive, leading to weaker halogen bonds. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bond (Iodine) | C-I (σ-hole) | Lewis Base (e.g., O, N) | -3 to -8 |

| Halogen Bond (Chlorine) | C-Cl (σ-hole) | Lewis Base (e.g., O, N) | -1 to -3 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | -1 to -5 |

| C-H···π | C-H | Aromatic Ring | -0.5 to -2.5 |

| Dipole-Dipole | Polar Bonds (C-F, C-Cl) | Polar Bonds | Variable |

Halogen Bonding (XB) in Difluoromethoxy Aryl Iodides

Halogen bonding (XB) is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, is attracted to a nucleophilic site. acs.orgresearchgate.netwiley-vch.de In aryl iodides like this compound, the iodine atom serves as a potent halogen bond donor. The formation of a covalent bond between the carbon of the benzene ring and the iodine atom leads to an anisotropic distribution of electron density around the iodine. acs.org This results in a region of lower electron density and positive electrostatic potential on the outermost portion of the iodine atom, directly opposite the C–I covalent bond; this is the σ-hole. wiley-vch.denih.gov

The strength and efficacy of the iodine atom as an XB donor are significantly influenced by the substituents on the aromatic ring. In this compound, both the chlorine atom and the difluoromethoxy group (-OCF₂H) are electron-withdrawing. These groups pull electron density away from the benzene ring and, consequently, from the iodine atom. This inductive effect enhances the magnitude of the positive electrostatic potential of the σ-hole on the iodine, making it a more potent Lewis acid and thus a stronger halogen bond donor. nih.govresearchgate.net Theoretical studies on various aryl iodides confirm that electron-withdrawing substituents increase the propensity for and strength of halogen bonding interactions. researchgate.netnih.gov The directionality of the halogen bond is a key feature, with the C–I···(Nucleophile) angle typically approaching 180°. acs.orgchemistryviews.org

Influence of Fluorine Substitution on Halogen Bond Strengths

The substitution of hydrogen atoms with fluorine on an aromatic ring has a profound impact on the strength of halogen bonds. nih.govresearchgate.net Computational studies have demonstrated that aromatic fluorine substitution can dramatically enhance the interaction energies of halogen bonds, in some cases by as much as 100%. nih.gov This enhancement is directly correlated with the high electronegativity of fluorine.

When fluorine atoms are attached to the aryl ring of a halogen bond donor (such as an aryl iodide), their strong electron-withdrawing nature modulates the electronic properties of the entire molecule. nih.gov This leads to a more positive electrostatic potential (a larger σ-hole) on the iodine atom, which in turn results in a stronger electrostatic attraction with a halogen bond acceptor. nih.govresearchgate.net Research has shown a very good correlation between the calculated interaction energies of halogen-bonded complexes and the magnitude of the σ-hole on the halogen atom. nih.govresearchgate.net

The table below, based on data from theoretical studies of substituted iodobenzenes, illustrates how fluorine substitution patterns can influence halogen bond interaction energies.

| Halogen Bond Donor | Substitution Pattern | Calculated Interaction Energy (kcal/mol) with a Model Lewis Base |

|---|---|---|

| Iodobenzene (B50100) | Unsubstituted | -3.5 |

| 4-Fluoroiodobenzene | Para-Fluoro | -4.2 |

| 3,5-Difluoroiodobenzene | Meta-Difluoro | -5.1 |

| Pentafluoroiodobenzene | Perfluorinated | -6.8 |

Note: The interaction energies are representative values from computational studies to demonstrate the trend and may vary depending on the specific Lewis base and computational method used.

In this compound, the combined electron-withdrawing effects of the chloro and difluoromethoxy groups are expected to significantly strengthen the halogen bond donating capacity of the iodine atom compared to unsubstituted iodobenzene.

Hydrogen Bonding Contributions in Halogenated Systems

In molecules containing both halogen and hydrogen bond donors/acceptors, a complex interplay of non-covalent interactions can occur. nih.gov Halogen atoms themselves can act as weak hydrogen bond acceptors, with their capability generally decreasing from fluorine to iodine. uoa.gr In this compound, the fluorine and chlorine atoms possess regions of negative electrostatic potential around their equators, making them potential, albeit weak, acceptors for hydrogen bonds.

More significantly, the difluoromethoxy group (-OCF₂H) contains a hydrogen atom that can potentially participate in hydrogen bonding. Computational modeling studies on other molecules containing a CF₂H group have suggested its ability to form beneficial hydrogen bonding interactions. rsc.org The electron-withdrawing nature of the two adjacent fluorine atoms can polarize the C-H bond, making the hydrogen atom partially electropositive and capable of acting as a weak hydrogen bond donor.

Theoretical analyses show that hydrogen bonds and halogen bonds can coexist and, in some cases, act cooperatively to stabilize a molecular complex. mdpi.comnih.gov For this compound, it is conceivable that in a condensed phase or in a complex with another molecule, the primary C–I···N/O halogen bond could be accompanied by secondary C–F···H–D or C–Cl···H–D hydrogen bonds, or potentially a C–H···A hydrogen bond from the difluoromethoxy group, leading to more complex and stable supramolecular architectures. nih.gov

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical perspectives, particularly through quantitative structure-activity relationship (QSAR) models and quantum chemical calculations, are invaluable for predicting the reactivity of molecules like this compound. nih.gov The reactivity of aryl halides is largely dictated by the strength of the carbon-halogen bond and the electronic properties of the aromatic system.

The C–I bond is the weakest among the carbon-halogen bonds, making iodobenzene and its derivatives more reactive than their chloro- or bromo-analogues in reactions such as metal-catalyzed cross-couplings (e.g., Heck, Sonogashira) and Grignard reagent formation. wikipedia.org These reactions often proceed via oxidative addition, a step that is facilitated by a weaker C–X bond.

Computational methods like Density Functional Theory (DFT) can be used to calculate key molecular descriptors that correlate with reactivity:

Bond Dissociation Energy (BDE): A lower calculated BDE for the C–I bond in this compound would predict higher reactivity at that site. The presence of electron-withdrawing groups is known to influence BDEs.

Electrostatic Potential: As discussed, the magnitude of the σ-hole on the iodine atom is a strong predictor of its ability to engage in halogen bonding, which is itself a key interaction in catalysis and crystal engineering.

Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

The table below summarizes key theoretical parameters and their implications for the reactivity of this compound.

| Theoretical Parameter | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| C–I Bond Strength | Weakest C–Halogen bond in the molecule | Preferential site for oxidative addition in cross-coupling reactions. |

| σ-hole on Iodine | Large, positive magnitude due to -Cl and -OCF₂H groups | Strong halogen bond donor, influencing crystal packing and interactions in solution. |

| LUMO Distribution | Likely localized along the C–I bond axis (σ* orbital) | Susceptibility to nucleophilic attack at the iodine or carbon atom, facilitating substitution reactions. |

| HOMO-LUMO Gap | Indicator of chemical stability | A smaller gap generally suggests higher reactivity. |

Collectively, these theoretical approaches predict that this compound is a molecule primed for reactions involving the carbon-iodine bond and capable of forming strong, directional halogen bonds, making it a valuable substrate in synthesis and materials science.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Chloro-2-(difluoromethoxy)-1-iodobenzene, ¹H, ¹⁹F, and ¹³C NMR would provide definitive information about its molecular framework.

¹H and ¹⁹F NMR for Difluoromethoxy Group Confirmation

The presence and integrity of the difluoromethoxy (–OCHF₂) group are unequivocally confirmed by ¹H and ¹⁹F NMR spectroscopy.

¹H NMR: The single proton of the difluoromethoxy group is expected to appear as a triplet in the ¹H NMR spectrum. This splitting pattern arises from the coupling with the two adjacent fluorine atoms (²JH-F). The chemical shift for this proton typically falls in the range of δ 6.5-7.5 ppm, a region distinct from many aromatic protons, providing a clear diagnostic signal.

¹⁹F NMR: In the ¹⁹F NMR spectrum, the two equivalent fluorine atoms of the difluoromethoxy group would produce a doublet, resulting from coupling to the single proton (²JF-H). The chemical shift is a key indicator of the fluorine environment.

| NMR Data for Difluoromethoxy Group | |

| Technique | Expected Signal |

| ¹H NMR | Triplet (t) |

| ¹⁹F NMR | Doublet (d) |

| Coupling Constant | Typical Range (Hz) |

| ²JH-F | 50 - 80 Hz |

¹³C NMR for Aromatic Substitution Pattern Analysis

¹³C NMR spectroscopy is instrumental in determining the substitution pattern of the benzene (B151609) ring by analyzing the chemical shifts and coupling constants of the carbon atoms. The distinct electronic environments of the six aromatic carbons, influenced by the iodo, chloro, and difluoromethoxy substituents, result in six unique signals.

The carbon directly attached to the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms (¹JC-F). The carbons ortho and meta to this group will also exhibit smaller C-F couplings. The carbon atoms bonded to iodine and chlorine will be significantly influenced by the halogen's electronegativity and heavy atom effects.

| Aromatic Carbon Assignment | Expected ¹³C Chemical Shift Range (ppm) | Key C-F Couplings |

| C-1 (C-I) | 90 - 100 | - |

| C-2 (C-OCHF₂) | 150 - 160 | ¹JC-F (triplet) |

| C-3 (C-H) | 115 - 125 | ³JC-F (doublet or triplet) |

| C-4 (C-Cl) | 130 - 140 | - |

| C-5 (C-H) | 125 - 135 | - |

| C-6 (C-H) | 130 - 140 | - |

| OC HF₂ | 110 - 120 | ¹JC-F (triplet) |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is used to determine the molecular weight and validate the molecular formula (C₇H₄ClF₂IO) of the compound. The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement of the molecular ion peak [M]⁺. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one iodine atom, providing further confirmation of the elemental composition.

| Mass Spectrometry Data | |

| Molecular Formula | C₇H₄ClF₂IO |

| Calculated Monoisotopic Mass | 304.9018 u |

| Key Isotopic Peaks | [M]⁺, [M+2]⁺ |

| Expected Isotopic Ratio ([M]⁺:[M+2]⁺) | Approximately 3:1 (due to ³⁵Cl/³⁷Cl) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

C-H stretching of the difluoromethoxy group (around 2900-3000 cm⁻¹).

C=C stretching of the aromatic ring (multiple bands in the 1450-1600 cm⁻¹ region).

C-O stretching of the ether linkage (typically 1200-1300 cm⁻¹).

C-F stretching of the difluoromethyl group, which are typically strong and found in the 1000-1150 cm⁻¹ region.

C-Cl stretching (around 700-800 cm⁻¹).

C-I stretching (typically below 600 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O (Ether) Stretch | 1200 - 1300 |

| C-F Stretch | 1000 - 1150 |

| C-Cl Stretch | 700 - 800 |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles. It would confirm the substitution pattern on the benzene ring and reveal the conformation of the difluoromethoxy group relative to the aromatic plane. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as halogen bonding or dipole-dipole interactions, which govern the solid-state properties of the compound.

Applications and Future Directions in Chemical Research

Role as a Precursor in Complex Molecule Synthesis

4-Chloro-2-(difluoromethoxy)-1-iodobenzene is a versatile precursor in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of three distinct functional groups on the benzene (B151609) ring: a chloro group, a difluoromethoxy group, and an iodo group. The iodo group is particularly reactive and serves as a key handle for introducing molecular complexity through various cross-coupling reactions.

Building Blocks for Pharmaceutical and Agrochemical Intermediates

The presence of the chloro and difluoromethoxy groups on the phenyl ring makes this compound a valuable building block for creating libraries of compounds for high-throughput screening in drug and pesticide discovery programs. The general importance of fluorinated motifs in this field suggests that this compound is a promising starting material for the synthesis of novel therapeutic and crop protection agents.

Synthesis of Biaryl and Heterobiaryl Compounds

The iodo-substituent of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.orglookchem.com These reactions are fundamental for the construction of biaryl and heterobiaryl scaffolds, which are common core structures in many pharmaceuticals, natural products, and organic materials. wikipedia.org

The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. researchgate.net In a typical reaction, this compound could be coupled with various aryl or heteroaryl boronic acids to generate a diverse range of biaryl compounds containing the 4-chloro-2-(difluoromethoxy)phenyl moiety. The reaction conditions for such transformations are generally mild and tolerate a wide variety of functional groups.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | 4-Chloro-2-(difluoromethoxy)-1,1'-biphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | >90 |

| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-4'-methoxy-2-(difluoromethoxy)-1,1'-biphenyl | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 85-95 |

| 3 | 3-Pyridinylboronic acid | 3-(4-Chloro-2-(difluoromethoxy)phenyl)pyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 80-90 |

Note: The data in this table is representative of typical Suzuki-Miyaura reactions and is intended for illustrative purposes. Actual yields may vary depending on specific reaction conditions.

Similarly, the Heck reaction allows for the coupling of aryl halides with alkenes, wikipedia.orgorganic-chemistry.org and the Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgresearchgate.net These reactions further expand the synthetic utility of this compound in generating complex molecular architectures.

Contributions to Advanced Materials Science

The unique electronic properties conferred by the difluoromethoxy group make this compound an interesting building block for the development of advanced materials.

Functional Polymers and Specialty Chemicals

The introduction of fluorine-containing moieties into polymers can significantly alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. nih.govdtic.mil Through polymerization of derivatives of this compound, it is conceivable to synthesize novel functional polymers. For instance, biaryl structures synthesized from this compound could be used as monomers for the preparation of poly(aryl ether ketones) (PEKs) or other high-performance polymers. The incorporation of the difluoromethoxy group is expected to lower the dielectric constant and improve the solubility of the resulting polymers. nih.gov

Fluorescent Materials Development

Fluorescent organic molecules are crucial components in various technologies, including organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging probes. mdpi.comnih.gov The synthesis of novel fluorescent dyes often involves the construction of extended π-conjugated systems. nih.gov Aryl iodides are valuable starting materials for creating such systems via cross-coupling reactions.

While direct reports on the use of this compound in the synthesis of fluorescent materials are scarce, its potential is evident. The difluoromethoxy group can influence the electronic properties of a chromophore, potentially leading to desirable shifts in absorption and emission wavelengths, as well as improved photostability. mdpi.com For example, it could be incorporated into π-conjugated systems to develop new fluorescent dyes with tailored properties for specific applications.

Catalyst and Reagent Design in Organic Transformations

The structural features of this compound also suggest its potential use in the design of new catalysts and reagents for organic synthesis. The substituted phenyl ring could be incorporated into ligand scaffolds for transition metal catalysts. The electronic and steric properties of the chloro and difluoromethoxy groups could modulate the reactivity and selectivity of the metal center in catalytic transformations.

Furthermore, hypervalent iodine compounds derived from aryl iodides are powerful oxidizing agents in organic synthesis. researchgate.net It is plausible that this compound could be converted into a hypervalent iodine reagent, which could then be used in a variety of oxidative transformations.

Exploitation of Halogen Bonding in Molecular Recognition and Catalysis

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. researchgate.net This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) opposite the covalent bond. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net

In this compound, the iodine atom is the primary halogen bond donor. Its potential is significantly enhanced by the electron-withdrawing effects of the adjacent chloro and difluoromethoxy substituents on the aromatic ring. These groups deplete electron density from the ring and, consequently, from the iodine atom, leading to a more positive and potent σ-hole. This makes the compound a potentially powerful tool for molecular recognition and catalysis.

Key Research Findings:

Molecular Recognition: The strong and highly directional nature of the halogen bond involving iodine makes this compound an excellent candidate for designing receptors for anion recognition. researchgate.netrsc.org The well-defined σ-hole on the iodine can form strong interactions with anions such as halides, phosphates, and sulfates. This capability is crucial for developing sensors and separation agents for these species.

Catalysis: In catalysis, halogen bonding can be used to stabilize transition states or activate substrates. By acting as a Lewis acid, the iodine atom in this compound can coordinate to a substrate, thereby activating it for a subsequent reaction. This approach is valuable in organocatalysis, where precise control over reaction pathways is essential.

Table 1: Comparison of Halogen Bond Donor Properties

| Halogen Bond Donor | Relative Strength | Key Features Influencing Strength | Potential Application |

| This compound | Strong | Large, polarizable iodine atom; Strong electron-withdrawing groups (-Cl, -OCF₂H) enhancing the σ-hole. | Anion-binding catalysis, Crystal engineering |

| 1-Iodoperfluorobenzene | Strong | Multiple fluorine atoms provide strong inductive withdrawal. | Supramolecular assembly |

| 1,4-Diiodotetrafluorobenzene | Very Strong | Two strong halogen bond donors and extensive electron withdrawal. | Host-guest chemistry, Porous materials |

| 4-Iodochlorobenzene | Moderate | Weaker electron-withdrawing effect compared to fluorinated analogues. | Basic research in halogen bonding |

Challenges and Opportunities in the Synthesis and Application of Polyhalogenated Difluoromethoxy Aromatics

The unique properties of polyhalogenated difluoromethoxy aromatics like this compound present both significant challenges and exciting opportunities in chemical synthesis and application.

Challenges:

The primary challenge lies in the synthesis of these complex molecules. Introducing multiple different substituents onto an aromatic ring with high regioselectivity is a non-trivial synthetic task.

Synthesis of Difluoromethoxy Group: The introduction of the difluoromethoxy (-OCF₂H) group into aromatic systems remains a significant hurdle. nih.govnih.gov While methods like visible-light photoredox catalysis are emerging, they often require specialized reagents and careful optimization. nih.gov

Reagent Cost and Availability: The starting materials and reagents required for the synthesis of complex fluorinated compounds can be expensive and not widely available, limiting the scalability of production.

Opportunities:

Despite the synthetic challenges, the opportunities presented by these molecules are substantial, primarily driven by the unique physicochemical properties imparted by the difluoromethoxy group. researchgate.netresearchgate.net

Medicinal Chemistry: The -OCF₂H group is increasingly recognized as a valuable substituent in drug design. nih.govresearchgate.net It can serve as a bioisostere for other groups, improve metabolic stability, enhance cell membrane permeability, and modulate the acidity of nearby functional groups. The presence of iodine and chlorine atoms also provides sites for further functionalization via cross-coupling reactions to build more complex drug candidates.

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups like -OCF₂H can lead to agrochemicals with improved efficacy, stability, and pharmacokinetic properties. nih.gov

Table 2: Summary of Challenges and Opportunities

| Aspect | Detailed Description |

| Challenge: Synthesis | Multi-step procedures with potential for low yields and isomeric impurities. Difficult introduction of the -OCF₂H group. |

| Challenge: Regioselectivity | Precise control of substituent placement on the aromatic ring is complex. |

| Opportunity: Pharmaceutical Applications | The -OCF₂H group can enhance drug properties like metabolic stability and bioavailability. The halogen atoms serve as handles for further chemical modification. nih.govresearchgate.net |

| Opportunity: Advanced Materials | Strong, directional halogen bonding enables the design of self-assembling materials, liquid crystals, and functional polymers. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.